4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Catalog No.
S6762929
CAS No.
2640828-88-0
M.F
C19H20ClFN2O2
M. Wt
362.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]met...

CAS Number

2640828-88-0

Product Name

4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Molecular Formula

C19H20ClFN2O2

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C19H20ClFN2O2/c1-13-11-22-5-2-18(13)25-12-14-3-6-23(7-4-14)19(24)15-8-16(20)10-17(21)9-15/h2,5,8-11,14H,3-4,6-7,12H2,1H3

InChI Key

DGJALNYLIDEWDX-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)F

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)F

4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of pyridine derivatives, featuring a piperidine ring and a methoxy group linked to a pyridine moiety. The compound has the molecular formula C19H20ClFN2O2C_{19}H_{20}ClFN_2O_2 and a molecular weight of 362.8 g/mol. Its structure includes a chloro and fluorine substituent on the aromatic ring, which may influence its chemical reactivity and biological activity .

  • Ligand binding: The molecule might bind to specific receptors in the body, potentially affecting cellular processes [].
  • Enzyme inhibition: The structure could allow interaction with enzymes, potentially inhibiting their activity [].
  • The presence of chlorine and fluorine atoms suggests potential for irritation or other adverse effects, depending on the route of exposure.
  • Similar aromatic compounds can sometimes be flammable.

The chemical reactivity of 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution, influenced by the electron-withdrawing effects of the chloro and fluorine groups.
  • Reduction Reactions: The compound can be reduced under specific conditions, potentially altering its functional groups .

The synthesis of 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzoyl Group: The benzoyl moiety can be introduced via acylation reactions using benzoyl chlorides.
  • Methoxylation: The methoxy group is typically added using methylating agents such as methyl iodide in the presence of a base.
  • Final Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity .

4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery, particularly in oncology and neurology.
  • Chemical Research: As a reagent in organic synthesis, it can facilitate the development of new compounds with desired biological activities.
  • Material Science: Its properties may allow for incorporation into advanced materials or coatings due to its stability and reactivity .

Interaction studies involving 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine focus on its binding affinities with biological targets, such as enzymes and receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.
  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion in biological systems .

Several compounds share structural similarities with 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine, which may highlight its uniqueness:

Compound NameMolecular FormulaKey Features
3-Chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridineC18H17Cl2FN2O2C_{18}H_{17}Cl_2FN_2O_2Lacks methyl group at position 3
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indoleC19H18ClFN2C_{19}H_{18}ClFN_2Different core structure (indole instead of pyridine)
1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dioneC22H22ClN3O4C_{22}H_{22}ClN_3O_4Contains a pyrrolidine moiety and multiple functional groups

The uniqueness of 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine lies in its specific combination of piperidine and pyridine structures along with distinct halogen substitutions that may confer unique biological activities not found in similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

362.1197337 g/mol

Monoisotopic Mass

362.1197337 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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